Cas no 886941-52-2 (3-tert-butyl-1-(5-{2-(2,6-dimethylmorpholin-4-yl)-2-oxoethylsulfanyl}-1,3,4-thiadiazol-2-yl)urea)

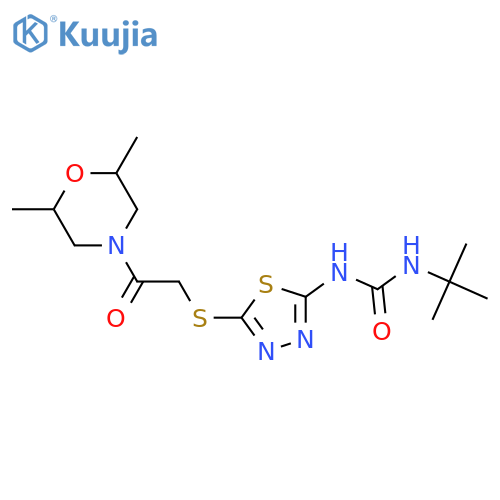

886941-52-2 structure

商品名:3-tert-butyl-1-(5-{2-(2,6-dimethylmorpholin-4-yl)-2-oxoethylsulfanyl}-1,3,4-thiadiazol-2-yl)urea

CAS番号:886941-52-2

MF:C15H25N5O3S2

メガワット:387.520700216293

CID:5477766

3-tert-butyl-1-(5-{2-(2,6-dimethylmorpholin-4-yl)-2-oxoethylsulfanyl}-1,3,4-thiadiazol-2-yl)urea 化学的及び物理的性質

名前と識別子

-

- 1-tert-butyl-3-[5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea

- 3-tert-butyl-1-(5-{2-(2,6-dimethylmorpholin-4-yl)-2-oxoethylsulfanyl}-1,3,4-thiadiazol-2-yl)urea

-

- インチ: 1S/C15H25N5O3S2/c1-9-6-20(7-10(2)23-9)11(21)8-24-14-19-18-13(25-14)16-12(22)17-15(3,4)5/h9-10H,6-8H2,1-5H3,(H2,16,17,18,22)

- InChIKey: BUWQCGQTYKJZAH-UHFFFAOYSA-N

- ほほえんだ: N(C(C)(C)C)C(NC1=NN=C(SCC(N2CC(C)OC(C)C2)=O)S1)=O

3-tert-butyl-1-(5-{2-(2,6-dimethylmorpholin-4-yl)-2-oxoethylsulfanyl}-1,3,4-thiadiazol-2-yl)urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2680-0738-15mg |

3-tert-butyl-1-(5-{[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea |

886941-52-2 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2680-0738-10μmol |

3-tert-butyl-1-(5-{[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea |

886941-52-2 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2680-0738-2mg |

3-tert-butyl-1-(5-{[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea |

886941-52-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2680-0738-1mg |

3-tert-butyl-1-(5-{[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea |

886941-52-2 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2680-0738-5μmol |

3-tert-butyl-1-(5-{[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea |

886941-52-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2680-0738-3mg |

3-tert-butyl-1-(5-{[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea |

886941-52-2 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2680-0738-5mg |

3-tert-butyl-1-(5-{[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea |

886941-52-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2680-0738-4mg |

3-tert-butyl-1-(5-{[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea |

886941-52-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2680-0738-10mg |

3-tert-butyl-1-(5-{[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea |

886941-52-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2680-0738-2μmol |

3-tert-butyl-1-(5-{[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea |

886941-52-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 |

3-tert-butyl-1-(5-{2-(2,6-dimethylmorpholin-4-yl)-2-oxoethylsulfanyl}-1,3,4-thiadiazol-2-yl)urea 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

886941-52-2 (3-tert-butyl-1-(5-{2-(2,6-dimethylmorpholin-4-yl)-2-oxoethylsulfanyl}-1,3,4-thiadiazol-2-yl)urea) 関連製品

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬